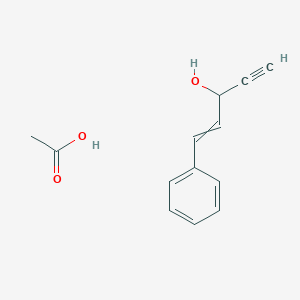

Acetic acid;1-phenylpent-1-en-4-yn-3-ol

Description

Properties

CAS No. |

63399-81-5 |

|---|---|

Molecular Formula |

C13H14O3 |

Molecular Weight |

218.25 g/mol |

IUPAC Name |

acetic acid;1-phenylpent-1-en-4-yn-3-ol |

InChI |

InChI=1S/C11H10O.C2H4O2/c1-2-11(12)9-8-10-6-4-3-5-7-10;1-2(3)4/h1,3-9,11-12H;1H3,(H,3,4) |

InChI Key |

AAPPUIKZPCXHCS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.C#CC(C=CC1=CC=CC=C1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;1-phenylpent-1-en-4-yn-3-ol typically involves the reaction of phenylacetylene with acetic acid under specific conditions. One common method includes the use of a palladium catalyst to facilitate the addition of the phenylacetylene to the acetic acid, resulting in the formation of the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;1-phenylpent-1-en-4-yn-3-ol undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

Oxidation: Formation of phenylpent-1-en-4-yn-3-one or phenylpent-1-en-4-yn-3-oic acid.

Reduction: Formation of phenylpent-1-en-4-yn-3-ol or phenylpentane.

Substitution: Formation of brominated or nitrated derivatives of the phenyl group.

Scientific Research Applications

Acetic acid;1-phenylpent-1-en-4-yn-3-ol has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid;1-phenylpent-1-en-4-yn-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in various electrophilic addition and substitution reactions. It may also interact with enzymes and receptors, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Phenyl-1-penten-4-yn-3-ol (CAS 31450-17-6)

- Molecular Formula : C₁₁H₁₀O

- Molecular Weight : 158.2 g/mol

- Structure : Features a phenyl group, conjugated double bond (en), and triple bond (yn), enhancing electrophilic reactivity.

- Applications : Likely used as an intermediate in organic synthesis or pharmaceuticals due to its unsaturated backbone .

3-Methyl-1-penten-4-yn-3-ol (CAS 7292-09-7)

- Molecular Formula : C₆H₈O

- SMILES : CC(O)(C=C)C#C

- Properties : A tertiary alcohol with methyl and ethynyl groups; used in research for its stereochemical properties .

Acetic Acid (CAS 64-19-7)

- Molecular Formula : C₂H₄O₂

- Molecular Weight : 60.05 g/mol

- Properties : Weak acid (pKa ~2.5), miscible with water, and produced via microbial fermentation (e.g., Acetobacter pasteurianus) .

- Industrial Relevance: Used in vinyl acetate monomer production, food preservation, and as a solvent. Engineered bacterial strains overexpressing PQQ-ADH enzymes enhance acetic acid yields (e.g., 61.42 g/L in engineered A. pasteurianus vs. 5.26–8.21 mmol/gDW/h flux differences) .

Comparative Data Table

Research Findings and Metabolic Insights

- Acetic Acid Biosynthesis: In Acetobacter pasteurianus, overexpression of PQQ-dependent alcohol dehydrogenase (PQQ-ADH) increases acetic acid production by enhancing ethanol oxidation flux (8.21 vs. 5.26 mmol/gDW/h in engineered vs. wild-type strains). Proteomic analysis revealed upregulation of heat shock proteins, glutamine synthetase, and elongation factor Tu, improving ethanol tolerance .

- Comparative Reactivity: The enynol structure in 1-phenylpent-1-en-4-yn-3-ol likely undergoes electrophilic additions or cycloadditions, unlike acetic acid’s acid-base or esterification reactions. Its phenyl group may enhance stability in hydrophobic environments .

- Safety and Handling: While acetic acid requires standard acid-handling protocols, the phenyl-enynol derivative may pose specific hazards (e.g., flammability or reactivity) due to unsaturated bonds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.